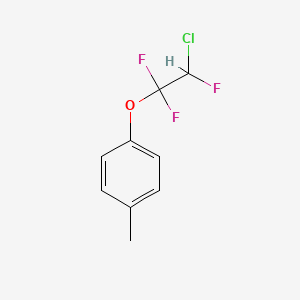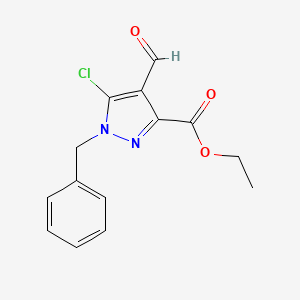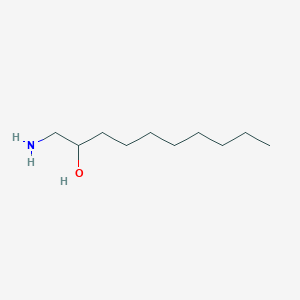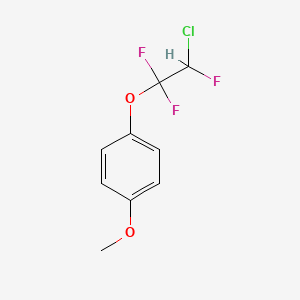
1-(2-Chloro-1,1,2-trifluoroethoxy)-4-methylbenzene, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-1,1,2-trifluoroethoxy)-4-methylbenzene, 97% (also known as CTFE) is a chemical compound that is widely used in a variety of scientific research applications. It is a chlorinated hydrocarbon with a boiling point of over 100°C and a melting point of -68°C. CTFE is a highly reactive compound, and its reactivity and versatility make it an attractive option for a variety of laboratory experiments. In
Scientific Research Applications
CTFE is widely used in a variety of scientific research applications. It has been used in studies involving the synthesis of organic compounds, the development of new catalysts, and the study of the reaction mechanisms of organic compounds. CTFE has also been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, and in the synthesis of polymers, such as polyvinyl chloride.
Mechanism of Action
CTFE is a highly reactive compound and its reactivity is due to its electron-withdrawing properties. CTFE has a relatively high electron affinity, which allows it to form strong covalent bonds with other molecules. Its electron-withdrawing properties also make it an effective catalyst in the synthesis of organic compounds.
Biochemical and Physiological Effects
CTFE is considered to be relatively non-toxic and is not known to have any adverse biochemical or physiological effects. However, it is important to note that CTFE is highly flammable and should be handled with caution in the laboratory. In addition, CTFE should not be ingested or inhaled, as it can cause irritation of the eyes, skin, and respiratory tract.
Advantages and Limitations for Lab Experiments
CTFE has several advantages for laboratory experiments. It is a highly reactive compound, which makes it an effective catalyst for the synthesis of organic compounds. In addition, CTFE is relatively non-toxic and has a low boiling point, which allows for the use of lower temperatures in laboratory experiments. However, CTFE is highly flammable, and it should be handled with caution in the laboratory.
Future Directions
CTFE has many potential applications in the future. It could be used in the development of new catalysts, the synthesis of pharmaceuticals, and the development of polymers. In addition, CTFE could be used in the study of reaction mechanisms and the synthesis of organic compounds. Furthermore, CTFE could be used in the development of new materials, such as polymers, for use in biomedical and industrial applications.
Synthesis Methods
CTFE is synthesized through a process known as halogenation. This process involves the substitution of a hydrogen atom in an organic compound with a halogen atom, such as chlorine. In the case of CTFE, the halogenation process is carried out by reacting 1-chloro-2,2,2-trifluoroethane (CF3CH2Cl) with 4-methylbenzene (C6H5CH3) in the presence of a catalyst, such as zinc chloride. This reaction results in the formation of CTFE.
properties
IUPAC Name |
1-(2-chloro-1,1,2-trifluoroethoxy)-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3O/c1-6-2-4-7(5-3-6)14-9(12,13)8(10)11/h2-5,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGJFDNXDNMZCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C(F)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-1,1,2-trifluoroethoxy)-4-methylbenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B6300837.png)

![5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6300853.png)
![N-[Amino(imino)methyl]-4-benzylpiperazine-1-carboximidamide](/img/structure/B6300854.png)
![N-[4-[6-(4-Fluorophenyl)-2,3-dihydropyrazolo[5,1-b]oxazol-7-yl]-2-pyridyl]acetamide](/img/structure/B6300868.png)



![Methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate](/img/structure/B6300899.png)


![(R)-1-((3,3'-Dibromo-2'-((TBDMS)oxy) -[1,1'-bi-tetralin]-2-yl)oxy)-1-(2,5-diMe-1H-pyrrol-1-yl)-N-(2,6-diMe-Ph)-1-(2-Me-2-Ph-propylidene)molybdenum(VI)](/img/structure/B6300930.png)

![Potassium [1,1'-biphenyl]-3-yltrifluoroborate](/img/structure/B6300942.png)